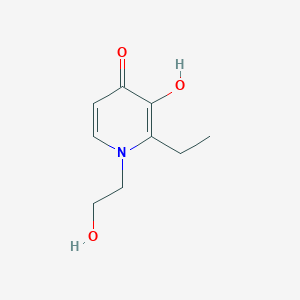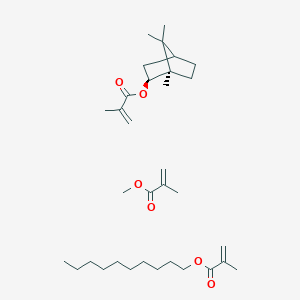
Boneloc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boneloc is a synthetic bone graft substitute that is used in orthopedic surgeries to promote bone growth and repair. It is a biocompatible material that mimics the structure and composition of natural bone, making it an ideal substitute for bone grafts. Boneloc has gained popularity in recent years due to its effectiveness and ease of use in orthopedic surgeries.
Wirkmechanismus
Boneloc works by providing a scaffold for new bone growth. The material mimics the structure and composition of natural bone, allowing for the infiltration of new bone cells and the formation of new bone tissue. Boneloc also releases calcium and phosphate ions, which are essential for bone growth and repair.
Biochemische Und Physiologische Effekte
Boneloc has been shown to have several biochemical and physiological effects on bone tissue. Studies have demonstrated that Boneloc enhances osteoblast activity, which is responsible for the formation of new bone tissue. Boneloc also promotes the production of growth factors that are essential for bone growth and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boneloc in lab experiments is its biocompatibility. The material is non-toxic and does not elicit an immune response, making it an ideal substitute for bone grafts. Boneloc is also easy to use and can be molded to fit the shape of the bone defect. However, one limitation of using Boneloc in lab experiments is that it may not accurately mimic the complex structure and composition of natural bone tissue.
Zukünftige Richtungen
There are several future directions for the use of Boneloc in orthopedic surgeries. One potential application is in the treatment of bone defects caused by trauma or disease. Boneloc could be used to promote bone growth and repair in these cases, reducing the need for more invasive surgical procedures. Another future direction is the development of new formulations of Boneloc that can be tailored to specific bone defects or patient populations. This could improve the efficacy and safety of the material in orthopedic surgeries.
Synthesemethoden
Boneloc is synthesized through a process called sol-gel synthesis. This involves the conversion of a liquid precursor into a solid material through a chemical reaction. The precursor used in the synthesis of Boneloc is typically a mixture of calcium and phosphate ions, which are then combined with other compounds to form a gel. The gel is then dried and heated to produce a solid material that can be used as a bone graft substitute.
Wissenschaftliche Forschungsanwendungen
Boneloc has been extensively studied in scientific research for its effectiveness as a bone graft substitute. In vitro studies have shown that Boneloc promotes the growth of new bone cells and enhances bone regeneration. In vivo studies have also demonstrated the efficacy of Boneloc in promoting bone growth and repair in animal models.
Eigenschaften
CAS-Nummer |
138366-79-7 |
|---|---|
Produktname |
Boneloc |
Molekularformel |
C33H56O6 |
Molekulargewicht |
548.8 g/mol |
IUPAC-Name |
decyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;[(1R,2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O2.C14H26O2.C5H8O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4;1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3;1-4(2)5(6)7-3/h10-11H,1,6-8H2,2-5H3;2,4-12H2,1,3H3;1H2,2-3H3/t10?,11-,14-;;/m0../s1 |
InChI-Schlüssel |
IZAVPYQSQCFPOV-JEHXZSQOSA-N |
Isomerische SMILES |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)O[C@H]1CC2CC[C@@]1(C2(C)C)C |
SMILES |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
Synonyme |
Boneloc methylmethacrylate-n-decylmethacrylate-isobornylmethacrylate MMA-DMA-IBMA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



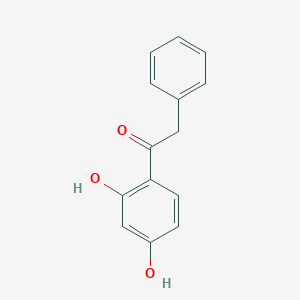
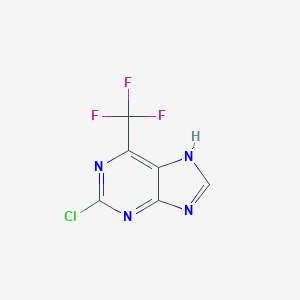
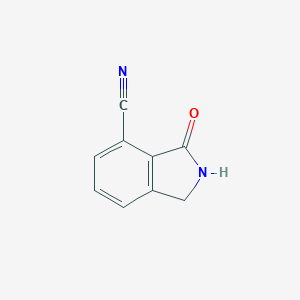
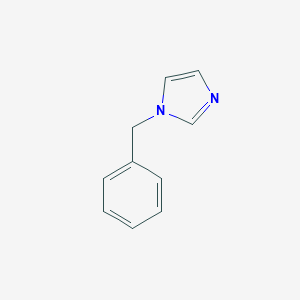
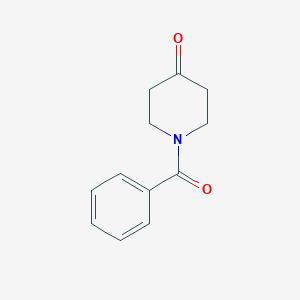
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
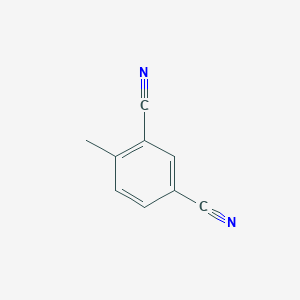
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
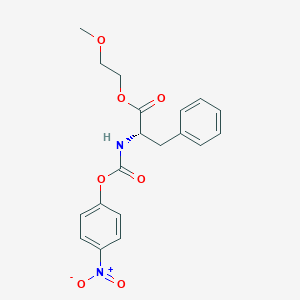
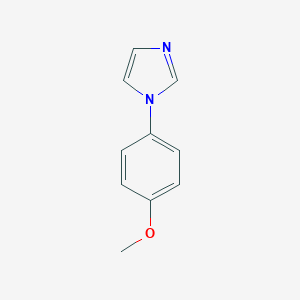

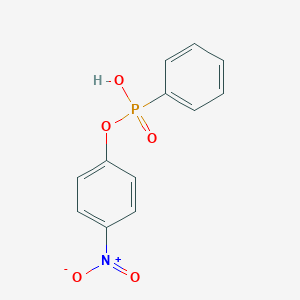
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)
